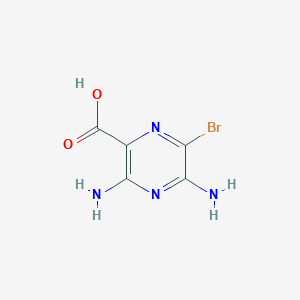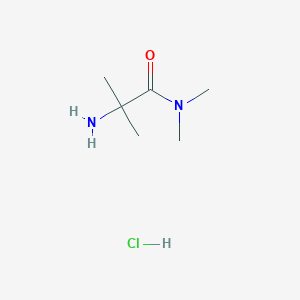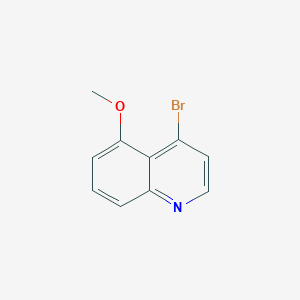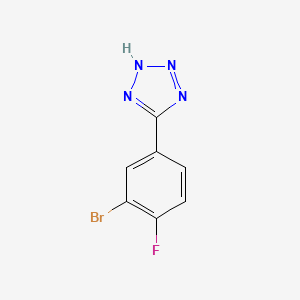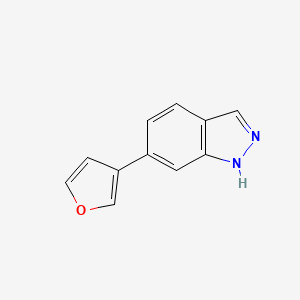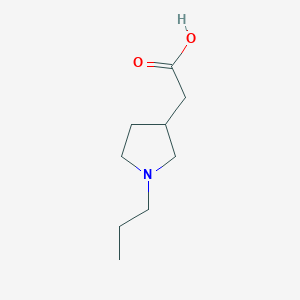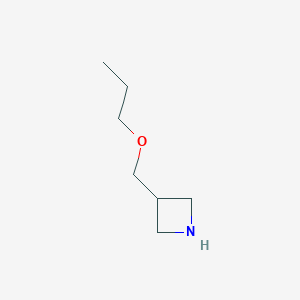
3-(丙氧甲基)氮杂环丁烷
描述
3-(Propoxymethyl)azetidine is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
科学研究应用
3-(Propoxymethyl)azetidine has several scientific research applications:
Medicinal Chemistry: The compound is being explored for its potential neuroprotective effects, particularly in the context of ischemia/reperfusion brain injury. It has shown promise in reducing inflammation and oxidative stress.
Materials Science: Azetidines, including 3-(Propoxymethyl)azetidine, are used as building blocks for polyamines through ring-opening polymerization. These polymers have applications in antibacterial coatings, CO2 adsorption, and non-viral gene transfection.
Biological Research: The compound’s ability to modulate inflammatory responses and oxidative stress makes it a valuable tool in studying neurodegenerative diseases and other conditions involving oxidative damage.
作用机制
Target of Action
The primary targets of 3-(Propoxymethyl)azetidine, also known as KHG26792, are the NFAT and MAPK pathways through the P2X7 receptor in microglia . These pathways play a crucial role in the inflammatory response and cellular stress response .
Mode of Action
3-(Propoxymethyl)azetidine interacts with its targets by inhibiting the ATP-induced activation of the NFAT and MAPK pathways . This results in a significant reduction in inflammation and oxidative stress .
Biochemical Pathways
The compound affects several biochemical pathways. It upregulates the activities of superoxide dismutase (SOD) and catalase, two key antioxidant enzymes, and increases the level of glutathione (GSH), a major cellular antioxidant . It also upregulates p-Akt, a protein involved in cell survival pathways . Furthermore, it increases the mitochondrial ATP level and the activities of Na+, K±ATPase and cytochrome c oxidase, which are crucial for energy metabolism .
Result of Action
3-(Propoxymethyl)azetidine has several molecular and cellular effects. It significantly improves neurological deficits and brain edema and suppresses ischemia/reperfusion-induced apoptosis . It also reduces the expression and activity of caspase-3, a key enzyme involved in apoptosis . Moreover, it reduces the expression of inducible nitric oxide synthase, which is associated with reduced nitric oxide accumulation .
Action Environment
The action of 3-(Propoxymethyl)azetidine is influenced by environmental factors such as the presence of ATP and the state of hypoxia . Its protective effects against hypoxia-induced toxicity suggest that it may be particularly effective in environments where oxygen levels are low .
生化分析
Biochemical Properties
3-(Propoxymethyl)azetidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, studies have shown that 3-(Propoxymethyl)azetidine can modulate the activity of enzymes like superoxide dismutase (SOD) and catalase, which are involved in oxidative stress responses . Additionally, it interacts with proteins such as inducible nitric oxide synthase (iNOS) and hypoxia-inducible factor 1-alpha (HIF-1α), affecting their expression and activity . These interactions suggest that 3-(Propoxymethyl)azetidine has potential antioxidant and anti-inflammatory properties.
Cellular Effects
3-(Propoxymethyl)azetidine has been shown to exert significant effects on various cell types and cellular processes. In neuronal cells, it has demonstrated neuroprotective effects by reducing oxidative stress and mitochondrial dysfunction . This compound influences cell signaling pathways, such as the Akt pathway, and modulates gene expression related to apoptosis and inflammation . In microglial cells, 3-(Propoxymethyl)azetidine reduces the production of pro-inflammatory cytokines and reactive oxygen species (ROS), thereby mitigating neuroinflammatory responses . These cellular effects highlight its potential as a therapeutic agent for neurodegenerative diseases.
Molecular Mechanism
The molecular mechanism of 3-(Propoxymethyl)azetidine involves several key interactions at the molecular level. It binds to and inhibits the activity of iNOS, reducing the production of nitric oxide (NO) and subsequent oxidative stress . Additionally, 3-(Propoxymethyl)azetidine upregulates the expression of antioxidant enzymes like SOD and catalase, enhancing the cellular defense against ROS . It also modulates the Akt signaling pathway, promoting cell survival and reducing apoptosis . These molecular interactions contribute to its neuroprotective and anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Propoxymethyl)azetidine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 3-(Propoxymethyl)azetidine maintains its neuroprotective and anti-inflammatory effects in both in vitro and in vivo models
Dosage Effects in Animal Models
The effects of 3-(Propoxymethyl)azetidine vary with different dosages in animal models. At lower doses, it has been shown to provide significant neuroprotection and anti-inflammatory benefits without noticeable adverse effects . At higher doses, some studies have reported potential toxic effects, including increased oxidative stress and cellular damage . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
3-(Propoxymethyl)azetidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of enzymes involved in oxidative stress responses, such as SOD and catalase . Additionally, it affects metabolic flux by modulating the levels of key metabolites like ATP and glutathione . These interactions highlight its role in maintaining cellular redox balance and energy metabolism.
Transport and Distribution
The transport and distribution of 3-(Propoxymethyl)azetidine within cells and tissues involve specific transporters and binding proteins. It has been observed to accumulate in mitochondria, where it exerts its protective effects against oxidative stress . Additionally, it interacts with transporters involved in cellular uptake and efflux, influencing its intracellular concentration and distribution . These findings suggest that the compound’s localization within cells is crucial for its therapeutic efficacy.
Subcellular Localization
3-(Propoxymethyl)azetidine exhibits specific subcellular localization patterns that are essential for its activity and function. It predominantly localizes to mitochondria, where it modulates mitochondrial function and reduces oxidative stress . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its therapeutic potential . Understanding its subcellular localization is critical for optimizing its use in therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propoxymethyl)azetidine typically involves the reaction of azetidine with propoxymethylating agents under controlled conditions. One common method is the aza Paternò–Büchi reaction, which involves the [2+2] photocycloaddition of an imine with an alkene component . This method allows for the efficient synthesis of functionalized azetidines.
Industrial Production Methods
Industrial production of 3-(Propoxymethyl)azetidine may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(Propoxymethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines.
相似化合物的比较
Similar Compounds
Other Azetidines: Compounds like 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride have similar structures but may differ in their specific applications and biological activities.
Uniqueness
3-(Propoxymethyl)azetidine is unique due to its specific propoxymethyl functional group, which imparts distinct chemical and biological properties
属性
IUPAC Name |
3-(propoxymethyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-3-9-6-7-4-8-5-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCYANINLVXQRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696403 | |
| Record name | 3-(Propoxymethyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897086-93-0 | |
| Record name | 3-(Propoxymethyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2-Hydroxyethyl)(methyl)amino]isonicotinic acid](/img/structure/B1441056.png)
![2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol](/img/structure/B1441058.png)


![2-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441064.png)
